benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate
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Overview
Description
Benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
The compound has shown promising results in the field of antimicrobial activities. Specifically, novel benzothiazine derivatives have been recognized for their significant antibacterial and antifungal properties. These compounds have been tested against various strains such as E. coli, E. fecalis, Klebsiella, S. aureus, C. albican, and Aspergillus Niger, with several derivatives exhibiting substantial activity (Kalekar et al., 2011).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been a subject of study, leading to the discovery of various related compounds with potential pharmacological activities. Studies have detailed the processes of synthesis and the resultant structural and chemical properties, laying the groundwork for further exploration in medicinal chemistry (Gowda et al., 2011).
Potential in Drug Development
The compound's structure and properties have been investigated for their potential in drug development. Research has focused on understanding the compound's interaction with biological targets and its efficacy in various models, indicating its potential as a lead compound for the development of new therapeutic agents (Flefel et al., 2018).
Structural Analysis
Structural analysis of the compound and its derivatives has been conducted to gain insight into its physicochemical properties and potential interactions with biological molecules. This includes studies on crystal structures and molecular docking, providing a foundation for understanding the compound's mechanism of action and optimizing its pharmacological properties (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl 2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-9-10-18(15(2)11-14)20-22-21(24-16(3)30-22)23(28)26(25-20)12-19(27)29-13-17-7-5-4-6-8-17/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJFDFJIVJPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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